N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide
Description
This compound is a benzofuran-2-carboxamide derivative featuring a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety and a 3-methylthiophen-2-ylmethyl substituent. Single-crystal X-ray diffraction, facilitated by programs like SHELXL () and visualized via ORTEP-3 (), is critical for confirming stereochemistry and molecular geometry in such compounds .
Properties
Molecular Formula |
C22H25NO4S2 |
|---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-5-ethyl-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H25NO4S2/c1-4-16-5-6-19-18(11-16)15(3)21(27-19)22(24)23(12-20-14(2)7-9-28-20)17-8-10-29(25,26)13-17/h5-7,9,11,17H,4,8,10,12-13H2,1-3H3 |
InChI Key |
CTQKKGPNMXJVBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3=C(C=CS3)C)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials often include benzofuran derivatives, thiophene derivatives, and appropriate amines. The synthesis may involve steps such as:
Nucleophilic substitution: Introduction of the thiophene ring through nucleophilic substitution reactions.
Amidation: Formation of the carboxamide group via amidation reactions.
Oxidation: Oxidation of the thiophene ring to introduce the dioxidotetrahydrothiophen group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to amines or alcohols.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products:
Sulfoxides and sulfones: Formed from oxidation reactions.
Amines and alcohols: Resulting from reduction reactions.
Functionalized derivatives: Obtained through substitution reactions.
Scientific Research Applications
The compound exhibits potential biological activities that are primarily attributed to its structural features. The proposed mechanism of action includes:
- Interaction with Biological Targets : The benzofuran core can engage in hydrogen bonding and π–π interactions with various biological macromolecules, while the dioxidotetrahydrothiophene moiety may enhance binding affinity.
- G Protein-Gated Inwardly Rectifying Potassium Channels (GIRK) Activation : Similar compounds have been identified as activators of GIRK channels, which play a crucial role in regulating neuronal excitability and cardiac functions .
Research Applications
The applications of N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide span several scientific domains:
Medicinal Chemistry
This compound is being explored for its potential therapeutic effects in various diseases due to its ability to modulate specific biological pathways. Its unique structure may provide insights into new drug discovery efforts targeting ion channels or other receptors involved in disease processes.
Chemical Biology
Research into this compound could lead to advancements in understanding enzyme inhibition or receptor binding dynamics, making it valuable for biochemical studies.
Material Science
Due to its unique properties, this compound could also be utilized in developing new materials with specific functionalities, such as polymers or coatings that require particular chemical characteristics.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-y)-5-ethyl-3-methyl-N-[methyl(3-methylthio)phenyl] in activating GIRK channels. These findings underscore the importance of structural modifications in enhancing biological activity and therapeutic potential .
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular membranes: Altering membrane properties and affecting cellular processes.
Inducing oxidative stress: Generating reactive oxygen species (ROS) that can lead to cell damage or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and analogous molecules from the literature:
Key Observations:
Functional Group Diversity: The target compound uniquely combines a sulfolane group with dual thiophene substituents, distinguishing it from ’s imidazole-chlorophenyl system and ’s nitro-thiazole-carbohydrazide. Sulfolane moieties (as in ) enhance solubility and metabolic stability compared to non-sulfonated analogs .
Synthetic Complexity :
- Alkylation of benzofuran-2-carboxamide (target) likely requires stringent anhydrous conditions, akin to NaH/DMF-mediated reactions in .
- In contrast, ’s hydrazinecarboxamide synthesis relies on Schiff base formation, a less sterically demanding process .
Structural Validation :
- X-ray crystallography () remains the gold standard for confirming configurations in polycyclic systems, whereas simpler analogs (e.g., ) may rely on spectroscopic methods .
Research Findings and Implications
- Bioactivity Potential: While biological data for the target compound are absent in the evidence, sulfolane-containing analogs (e.g., ) are often explored as kinase inhibitors or anti-inflammatory agents due to sulfone’s electron-withdrawing properties .
- Thermodynamic Stability: The sulfolane group’s rigid, polar structure may improve binding affinity in hydrophobic enzyme pockets compared to non-sulfonated thiophene derivatives.
- Synthetic Challenges : Steric hindrance from the 3-methylthiophen-2-ylmethyl group could complicate regioselective alkylation, necessitating optimized catalysts or solvents (e.g., DMF in ) .
Biological Activity
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-ethyl-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide is a complex chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a benzofuran core, which is known for its diverse biological activities. The presence of the thiophene ring and various substituents enhances its pharmacological profile.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action. For instance, derivatives of benzofuran have been shown to induce apoptosis in cancer cells through:
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to mitochondrial dysfunction and subsequent apoptosis in various cancer cell lines .
- Inhibition of Key Enzymes : Some benzofuran derivatives act as inhibitors of specific enzymes involved in cancer progression, such as PLK1 (Polo-like kinase 1), which is crucial for cell cycle regulation .
Biological Activity
The biological activities of this compound can be summarized as follows:
Anticancer Activity
Studies have demonstrated that related benzofuran derivatives exhibit significant anticancer properties. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCC1019 | A549 | 16.4 | PLK1 inhibition |
| ACDB | Chondrosarcoma | 5.0 | ROS generation |
These findings suggest that the compound may also possess similar anticancer efficacy by targeting specific cellular pathways.
Antimicrobial Activity
Benzofuran derivatives have shown promising results against various bacterial strains and Mycobacterium tuberculosis:
| Compound | Target Bacteria | MIC (µg/mL) | Activity |
|---|---|---|---|
| 6 | M. tuberculosis H37Rv | <0.60 | Potent |
| 17 | Various strains | 0.78 - 6.25 | Effective |
This antimicrobial potential is attributed to the structural features that facilitate interaction with microbial targets .
Case Studies
Recent studies have explored the biological activities of compounds structurally related to this compound:
- Benzofuran Derivatives in Cancer Therapy :
- Antimycobacterial Activity :
Q & A
Q. What synthetic strategies are commonly employed to prepare N-substituted benzofuran carboxamides, and how can they be optimized for this compound?
Answer: Synthesis typically involves multi-step routes, including:
- Condensation reactions : Amide bond formation via coupling agents (e.g., DCC, EDCI) between benzofuran-2-carboxylic acid derivatives and amine-containing substrates .
- Functional group protection : For example, protecting the sulfone group in tetrahydrothiophene-3-amine during coupling to prevent side reactions .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the target compound, with optimization for yield (e.g., adjusting reaction time or solvent polarity) .
- Characterization : Nuclear magnetic resonance (NMR) for confirming substituent positions, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for absolute stereochemical assignment (if crystalline) .
Q. What analytical techniques are critical for structural elucidation of this compound, especially given its complex heterocyclic framework?
Answer:
- 1D/2D NMR : Key for mapping connectivity between the benzofuran core, tetrahydrothiophene sulfone, and thiophene-methyl groups. NOESY can clarify spatial arrangements of substituents .
- High-resolution MS : Confirms molecular formula (e.g., C₂₂H₂₈N₂O₅S₂) and detects isotopic patterns .
- X-ray crystallography : Resolves ambiguities in stereochemistry, as seen in analogous benzofuran derivatives .
- FT-IR spectroscopy : Identifies carbonyl (C=O) and sulfone (S=O) functional groups .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s bioactivity, and what methodological pitfalls should be avoided?
Answer:
- In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination. Include positive controls (e.g., staurosporine for kinases) and validate results with orthogonal assays (e.g., cellular proliferation assays) .
- In vivo models : For metabolic or anti-inflammatory studies, employ rodent models with dose-response analysis (e.g., 10–100 mg/kg). Monitor pharmacokinetics (plasma half-life) and tissue distribution via LC-MS .
- Pitfalls :
- Solubility issues : Use co-solvents (e.g., DMSO/PEG) while ensuring they do not interfere with assays.
- Off-target effects : Perform counter-screens against unrelated targets (e.g., GPCRs) .
Q. How can contradictory data in structure-activity relationship (SAR) studies be resolved for this compound?
Answer:
- Orthogonal validation : If one study reports potent activity against Target A but another shows inactivity, repeat assays under identical conditions (e.g., pH, temperature) and use isogenic cell lines to rule out genetic variability .
- Computational modeling : Perform molecular docking to assess binding affinity variations caused by substituent changes (e.g., methyl vs. ethyl groups on the benzofuran ring) .
- Meta-analysis : Compare datasets across similar compounds (e.g., thiophene vs. furan analogs) to identify trends in bioactivity .
Q. What strategies are effective in optimizing the compound’s metabolic stability without compromising potency?
Answer:
- Prodrug modification : Introduce hydrolyzable groups (e.g., esters) on the carboxamide to enhance oral bioavailability .
- Deuterium incorporation : Replace labile hydrogen atoms (e.g., α to carbonyl groups) to slow CYP450-mediated degradation .
- In silico tools : Use ADMET predictors (e.g., SwissADME) to identify metabolic hotspots and guide synthetic modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
